

# Combination Index Analysis for MI-503: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	MI-503	
Cat. No.:	B15623653	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer agent **MI-503** in combination with other therapeutic compounds. It offers a comparative overview of its synergistic effects, supported by quantitative data and detailed experimental protocols.

MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of cancer, particularly acute myeloid leukemia (AML) with MLL rearrangements and hepatocellular carcinoma (HCC).[1][2][3] By disrupting this protein-protein interaction, MI-503 effectively downregulates the expression of key oncogenes such as HOXA9, MEIS1, and PEG10, leading to cell differentiation and inhibition of tumor growth.[1][2][3] This guide delves into the synergistic potential of MI-503 when combined with other anti-cancer agents, presenting a valuable resource for designing future pre-clinical and clinical studies.

# **Quantitative Analysis of MI-503 Combinations**

The following tables summarize the synergistic effects of MI-503 in combination with various anti-cancer agents, as determined by the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Combination of MI-503 with Sorafenib in Hepatocellular Carcinoma (HCC)



Cell Line	Drug Combinatio n	IC50 (Single Agent)	IC50 (Combinati on)	Combinatio n Index (CI)	Reference
HepG2	MI-503 + Sorafenib	MI-503: ~2.5 μM; Sorafenib: ~5 μM	Not explicitly stated	< 0.66 (Synergistic)	[3]
Huh7	MI-503 + Sorafenib	Not explicitly stated	Not explicitly stated	Synergistic	[3]

Table 2: Combination of MI-503 with FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Cell Line	Drug Combinatio n	IC50 (Single Agent)	IC50 (Combinati on)	Combinatio n Index (CI)	Reference
MOLM13 (MLL-AF9, FLT3-ITD)	MI-503 + Quizartinib	MI-503: ~0.2 μM; Quizartinib: ~1 nM	Not explicitly stated	Highly Synergistic	[2]
MV4-11 (MLL-AF4, FLT3-ITD)	MI-503 + Quizartinib	MI-503: ~0.3 μM; Quizartinib: ~0.5 nM	Not explicitly stated	Highly Synergistic	[2]
OCI-AML3 (NPM1c, FLT3-wt)	MI-503 + Gilteritinib	Not explicitly stated	Not explicitly stated	Synergistic	[4]

Table 3: Combination of MI-503 with SD70 in MLL::AF9-driven Acute Myeloid Leukemia (AML)



Cell Line	Drug Combinatio n	IC50 (Single Agent)	IC50 (Combinati on)	Combinatio n Index (CI)	Reference
MOLM13	MI-503 + SD70	Not explicitly stated	Not explicitly stated	< 1.0 (Synergistic)	[1]
THP-1	MI-503 + SD70	Not explicitly stated	Not explicitly stated	< 1.0 (Synergistic)	[1]

# **Experimental Protocols**

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

## Cell Viability and Combination Index (CI) Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic, additive, or antagonistic effect of drug combinations.

#### Materials:

- Cancer cell lines (e.g., HepG2, MOLM13)
- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- MI-503 and combination agents (e.g., Sorafenib, Quizartinib, SD70)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- Microplate reader

#### Procedure:



Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

## • Drug Treatment:

- Single Agent IC50 Determination: Prepare serial dilutions of each drug (MI-503 and the combination agent) in culture medium. Replace the medium in the wells with 100 μL of the drug dilutions. Include a vehicle control (e.g., DMSO).
- Combination Treatment: Prepare a fixed-ratio combination of MI-503 and the other agent (e.g., based on the ratio of their individual IC50 values). Perform serial dilutions of this combination and treat the cells as described above.
- Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
  - $\circ~$  Add 10  $\mu L$  of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - $\circ\,$  Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
  - Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. This method analyzes dose-effect data for single and combined drug treatments to quantify the nature of the interaction.



## In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of **MI-503** as a single agent and in combination with other anti-cancer drugs.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or nude mice)
- Cancer cell lines (e.g., MV4-11, HepG2)
- Matrigel (optional, for subcutaneous injection)
- MI-503 and combination agent formulations for in vivo administration
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation: Subcutaneously inject 5-10 x 10<sup>6</sup> cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Randomize the mice into treatment groups (e.g., vehicle control, **MI-503** alone, combination agent alone, **MI-503** + combination agent).
- Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a
  predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
  weight measurement, immunohistochemistry).

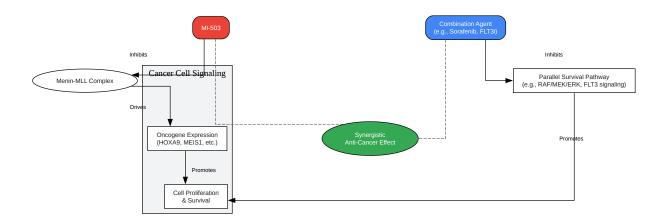


Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
 Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

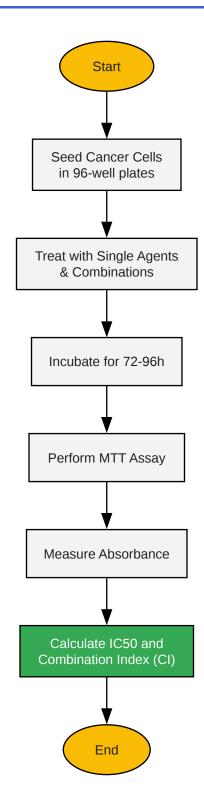
# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the combination analysis of **MI-503**.









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